molecular formula C10H10N2O2 B081741 2,3-dimethyl-6-nitro-1H-indole CAS No. 13801-00-8

2,3-dimethyl-6-nitro-1H-indole

Cat. No.: B081741
CAS No.: 13801-00-8
M. Wt: 190.2 g/mol
InChI Key: QQZPUGDUSPXQEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-dimethyl-6-nitro-1H-indole, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, specific starting materials and reaction conditions would be chosen to introduce the methyl and nitro substituents at the desired positions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Mechanism of Action

The mechanism of action of indole, 2,3-dimethyl-6-nitro-, like other indole derivatives, involves interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

2,3-dimethyl-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPUGDUSPXQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160453
Record name Indole, 2,3-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-00-8
Record name 2,3-Dimethyl-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13801-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 2,3-dimethyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-6-nitroindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 2,3-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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